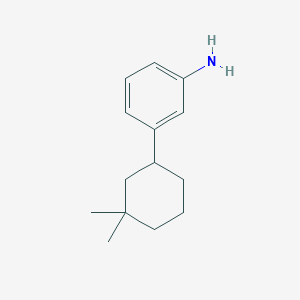
3-(3,3-Dimethylcyclohexyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,3-Dimethylcyclohexyl)aniline is a chemical compound with the CAS Number: 2060035-76-7 . It has a molecular weight of 203.33 and its IUPAC name is 3-(3,3-dimethylcyclohexyl)aniline . It is in liquid form .
Molecular Structure Analysis
The InChI code for 3-(3,3-Dimethylcyclohexyl)aniline is 1S/C14H21N/c1-14(2)8-4-6-12(10-14)11-5-3-7-13(15)9-11/h3,5,7,9,12H,4,6,8,10,15H2,1-2H3 . This indicates that the molecule contains 14 carbon atoms, 21 hydrogen atoms, and 1 nitrogen atom .Physical And Chemical Properties Analysis
3-(3,3-Dimethylcyclohexyl)aniline is a liquid at room temperature . The compound is stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Polymeric Materials:
- Aniline and its derivatives, including 3-(3,3-Dimethylcyclohexyl)aniline, have been used in the synthesis and study of various polymeric materials. These materials exhibit interesting properties such as well-defined structures, electronic structures influenced by acid-base treatments, and unique electrochemical properties. For example, the study of the electronic structure and properties of dimethyl-aniline polymers highlights the influence of methyl substituents on ring carbon shieldings and the resulting changes in charge distributions due to steric inhibition of conjugation (Lauterbur, 1963). Additionally, the fabrication of metal nanoparticles and polymer nanofibers composite materials through the synthesis of poly(3,5-dimethyl aniline) using Pd-acetate as the oxidant has been explored (Mallick et al., 2005).
Chemical Synthesis and Molecular Design:
- Anilines, including dimethyl derivatives, are key components in chemical syntheses that result in novel and functionalized molecular structures. For instance, the synthesis and characterization of a novel class of emitting amorphous molecular materials for electroluminescence, which includes compounds like 4-dimesitylboryl-N,N-bis(9,9-dimethylfluoren-2-yl)aniline, demonstrates the versatile applications of these materials in organic electroluminescent devices (Doi et al., 2003).
Environmental Applications and Wastewater Treatment:
- Aniline derivatives have been studied for their potential in environmental applications, particularly in the treatment of industrial wastewaters. The novel method of Hybrid Photo-electrocatalytic Oxidation (HPECO) for treating 3,4-dimethylaniline wastewater demonstrates the effectiveness of combining Photocatalytic Oxidation (PCO) with Electrocatalytic Oxidation (ECO) in removing stubborn organic matter from industrial wastewater (Li et al., 2020). Additionally, the study on the degradation of aniline by a newly isolated Delftia sp. AN3 strain highlights the potential of using specific bacterial strains for the biodegradation of aniline compounds in wastewater treatment (Liu et al., 2002).
Biological and Medicinal Research:
- Studies involving aniline derivatives also extend to biological and medicinal research. The synthesis, characterization, and biological evaluation of novel 2,5-substituted-1,3,4-oxadiazole derivatives, which include compounds like 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline, have been investigated for potential antidiabetic, anti-inflammatory, and anticancer activities (Kavitha et al., 2016).
Safety and Hazards
The safety information for 3-(3,3-Dimethylcyclohexyl)aniline indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302, H312, and H332 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P312, P330, P363, and P501 .
Propiedades
IUPAC Name |
3-(3,3-dimethylcyclohexyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-14(2)8-4-6-12(10-14)11-5-3-7-13(15)9-11/h3,5,7,9,12H,4,6,8,10,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVJHNIWYFHERY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)C2=CC(=CC=C2)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,3-Dimethylcyclohexyl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)pyrazine-2-carboxamide](/img/structure/B2559498.png)
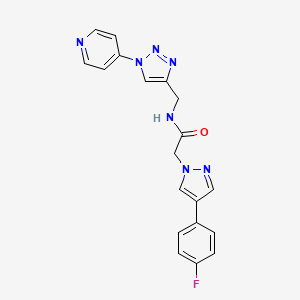

![(Z)-2-cyano-3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]-N-methylprop-2-enamide](/img/structure/B2559501.png)
![5-(4,6-Dimethylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2559502.png)
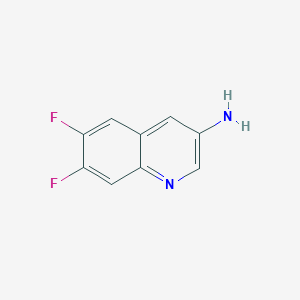
![ethyl 5-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2559504.png)
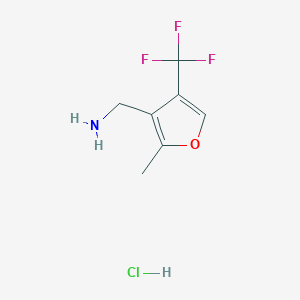
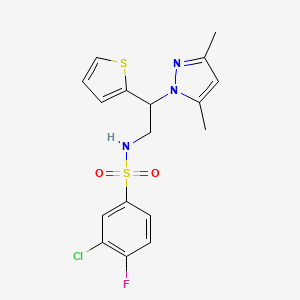


![2-[2-[(Z)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2559515.png)
![4-{[1-(4-cyanobenzoyl)piperidin-3-yl]methoxy}-N-cyclopropylbenzamide](/img/no-structure.png)
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2559520.png)